

# Application Note: Chromatographic Separation of Pantoprazole and Pantoprazole N-oxide

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## Compound of Interest

Compound Name: Pantoprazole N-oxide

Cat. No.: B018355

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## Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis and upon degradation, various related substances can be formed, including **Pantoprazole N-oxide**. The presence and quantity of these impurities must be carefully monitored to ensure the quality, safety, and efficacy of the pharmaceutical product. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of pantoprazole and its critical impurity, **Pantoprazole N-oxide**. The protocols provided are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pantoprazole.

## Chemical Structures

**Figure 1.** Chemical Structures of Pantoprazole and **Pantoprazole N-oxide**.

Pantoprazole: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole[2] **Pantoprazole N-oxide**: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole[2]

## Chromatographic Conditions and Performance

The separation of pantoprazole and **Pantoprazole N-oxide** can be effectively achieved using RP-HPLC. The following tables summarize typical chromatographic conditions and

performance data gathered from various validated methods.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	Hypersil ODS, C18 (125 x 4.0 mm, 5 µm)[3][4]
Mobile Phase A	0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.0 with Orthophosphoric Acid) [3][4]
Mobile Phase B	Acetonitrile[3][4]
Gradient Elution	Time (min)
0	
40	
45	
50	
Flow Rate	1.0 mL/min[3][4]
Column Temperature	40°C[3][4]
Detection Wavelength	290 nm[3][4][5]
Injection Volume	20 µL[3]
Diluent	Mobile Phase A and B in the ratio of 80:20 (v/v) [3]

Table 2: System Suitability and Validation Parameters

Parameter	Acceptance Criteria/Value
Resolution (Pantoprazole and related impurities)	> 2.0[3]
Tailing Factor	Not more than 2.0[6]
Theoretical Plates	> 2000
Linearity ( $r^2$ )	> 0.999[3][4]
Accuracy (Recovery)	80.0 - 120.0%[3]
Precision (%RSD)	< 10%[3]
Limit of Detection (LOD)	0.043 - 0.047 $\mu\text{g/mL}$ [4]
Limit of Quantification (LOQ)	0.13 - 0.14 $\mu\text{g/mL}$ [4]

## Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic separation and analysis of pantoprazole and its N-oxide.



**Figure 2.** Experimental workflow for HPLC analysis.

## Detailed Experimental Protocol

This protocol provides a step-by-step guide for the preparation of solutions and the chromatographic analysis.

### 1. Materials and Reagents

- Pantoprazole Sodium Reference Standard
- **Pantoprazole N-oxide** Reference Standard
- Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ), AR Grade
- Orthophosphoric Acid ( $\text{H}_3\text{PO}_4$ ), AR Grade
- Acetonitrile, HPLC Grade
- Water, HPLC Grade
- 0.45  $\mu\text{m}$  Nylon Membrane Filter[3]

### 2. Preparation of Mobile Phases

- Mobile Phase A (Buffer): Dissolve 1.74 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 7.0 with orthophosphoric acid.[3] Filter the solution through a 0.45  $\mu\text{m}$  nylon membrane filter and degas.[3]
- Mobile Phase B: Acetonitrile, HPLC grade. Filter through a 0.45  $\mu\text{m}$  nylon membrane filter and degas.[3]
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the ratio of 80:20 (v/v).

### 3. Preparation of Standard Solutions

- Standard Stock Solution (e.g., 100  $\mu\text{g/mL}$ ): Accurately weigh about 10 mg of Pantoprazole Sodium and **Pantoprazole N-oxide** reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

- Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing pantoprazole and **Pantoprazole N-oxide** at a suitable concentration (e.g., 10 µg/mL) by diluting with the diluent.

#### 4. Preparation of Sample Solution

- Bulk Drug: Accurately weigh about 23 mg of the pantoprazole sodium sample into a 50 mL volumetric flask.<sup>[3]</sup> Dissolve in and dilute to volume with the diluent.<sup>[3]</sup>
- Formulations (Tablets): Weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 46 mg of pantoprazole to a 100 mL volumetric flask.<sup>[7]</sup> Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

#### 5. Chromatographic Analysis

- Set up the HPLC system with the chromatographic conditions specified in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the diluent (blank) to ensure no interfering peaks are present.
- Inject 20 µL of the working standard solution in replicate (e.g., n=5) to check for system suitability (resolution, tailing factor, and reproducibility).
- Inject 20 µL of the sample solution.
- Record the chromatograms and integrate the peaks corresponding to pantoprazole and **Pantoprazole N-oxide**.

#### 6. Data Analysis

- Identify the peaks of pantoprazole and **Pantoprazole N-oxide** in the sample chromatogram by comparing their retention times with those of the standards.

- Calculate the concentration of **Pantoprazole N-oxide** and other impurities in the sample using the peak areas and the concentration of the standard solutions. The percentage of impurity can be calculated using the following formula:

$$\% \text{ Impurity} = (\text{Area of Impurity Peak} / \text{Area of Principal Peak in Standard}) \times (\text{Concentration of Standard} / \text{Concentration of Sample}) \times 100$$

## Conclusion

The described RP-HPLC method is specific, accurate, and precise for the simultaneous determination of pantoprazole and its N-oxide impurity. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The provided protocol and workflow offer a comprehensive guide for researchers and analysts in the pharmaceutical industry.

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